(5-Bromo-2-(trifluoromethoxy)phenyl)(methyl)sulfane
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Overview
Description
(5-Bromo-2-(trifluoromethoxy)phenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and methylsulfane attachment processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-(trifluoromethoxy)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Bromo-2-(trifluoromethoxy)phenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-(trifluoromethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, while the bromine atom and methylsulfane group can participate in various chemical interactions. These properties enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(trifluoromethoxy)phenylboronic acid: Similar structure but with a boronic acid group instead of a methylsulfane group.
5-Bromo-2-(trifluoromethoxy)aniline: Contains an aniline group instead of a methylsulfane group.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Similar structure with a fluorine atom and a methoxy group.
Uniqueness
(5-Bromo-2-(trifluoromethoxy)phenyl)(methyl)sulfane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties, and the methylsulfane group, which can participate in various chemical reactions. These features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H6BrF3OS |
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Molecular Weight |
287.10 g/mol |
IUPAC Name |
4-bromo-2-methylsulfanyl-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H6BrF3OS/c1-14-7-4-5(9)2-3-6(7)13-8(10,11)12/h2-4H,1H3 |
InChI Key |
BFIHIPKEMJBXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)OC(F)(F)F |
Origin of Product |
United States |
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